6-Quinoxalinecarboxylic acid, 3,4-dihydro-3-oxo-
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Overview
Description
3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid: is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline ring . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .
Scientific Research Applications
Chemistry: In chemistry, 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological molecules makes it a valuable tool for understanding various biochemical pathways .
Medicine: In medicine, derivatives of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid are explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects .
Industry: Industrially, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses, thereby exhibiting antiviral activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid: This compound shares a similar quinoxaline core structure but differs in the position and number of carboxylic acid groups.
Quinoxaline-2-carboxylic acid: Another related compound with a carboxylic acid group at the 2-position instead of the 6-position.
Uniqueness: 3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-oxo-8aH-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-4,6H,(H,13,14) |
InChI Key |
SUFCGCPWFMNJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=NC21)C(=O)O |
Origin of Product |
United States |
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